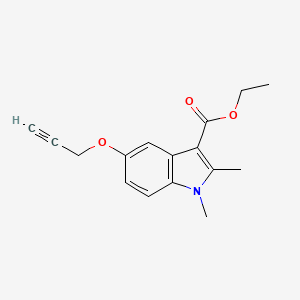![molecular formula C26H30ClN3O6S B11630423 4-({2-(3-chlorophenyl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11630423.png)
4-({2-(3-chlorophenyl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-CHLOROPHENYL)-4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a complex structure with multiple functional groups, including a chlorophenyl group, a hydroxy group, a morpholine ring, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-CHLOROPHENYL)-4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole core, followed by the introduction of the chlorophenyl group, the morpholine ring, and the sulfonamide group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxy group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features allow it to interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. The presence of the sulfonamide group suggests possible antibacterial or anti-inflammatory activity.
Industry
In industrial applications, this compound might be used in the development of new materials, coatings, or catalysts. Its unique structure could impart desirable properties to these products.
Mechanism of Action
The mechanism of action of 4-[2-(3-CHLOROPHENYL)-4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound’s functional groups could form hydrogen bonds, ionic interactions, or covalent bonds with target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[2-(3-CHLOROPHENYL)-4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE: shares similarities with other sulfonamide-containing compounds, such as sulfa drugs (e.g., sulfamethoxazole) and other pyrrole derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural complexity. The presence of the morpholine ring and the specific arrangement of substituents distinguish it from other similar compounds, potentially leading to unique biological or chemical properties.
Properties
Molecular Formula |
C26H30ClN3O6S |
|---|---|
Molecular Weight |
548.1 g/mol |
IUPAC Name |
4-[(E)-[2-(3-chlorophenyl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H30ClN3O6S/c1-28(2)37(34,35)21-9-7-18(8-10-21)24(31)22-23(19-5-3-6-20(27)17-19)30(26(33)25(22)32)12-4-11-29-13-15-36-16-14-29/h3,5-10,17,23,31H,4,11-16H2,1-2H3/b24-22+ |
InChI Key |
IZISDLVFOGTODS-ZNTNEXAZSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Cl)/O |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Nitroquinolin-8-yl)amino]ethanol](/img/structure/B11630340.png)
![2-[(E)-(5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)diazenyl]benzoic acid](/img/structure/B11630342.png)
![(5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11630357.png)
![3-(2-Methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11630363.png)
![Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11630364.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11630371.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630375.png)
![2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11630387.png)
![(5E)-5-{3-bromo-4-[(4-bromobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11630395.png)

![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630418.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630424.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630433.png)
![2-[(5Z)-5-(1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11630438.png)
